HDAC2 Inhibition Potency: 4-(5-Fluoro-1H-indol-3-yl)butanoic Acid vs. SAHA
In a cellular HDAC2 inhibition assay using human MDA-MB-231 cells, 4-(5-fluoro-1H-indol-3-yl)butanoic acid exhibited an IC50 of 135 nM [1]. This is a moderate potency compared to the clinically used pan-HDAC inhibitor SAHA (vorinostat), which has reported IC50 values for HDAC2 ranging from 62 nM to 251 nM across different in vitro enzymatic assays [2][3]. The fluorinated derivative's activity, while lower than SAHA's most potent reported value, positions it as a valuable tool compound for studying HDAC2 function, particularly in contexts where a less potent or more selective profile is desired.
| Evidence Dimension | HDAC2 inhibition (IC50) |
|---|---|
| Target Compound Data | 135 nM |
| Comparator Or Baseline | SAHA (vorinostat) |
| Quantified Difference | SAHA IC50 ranges from 62 nM to 251 nM; target compound is within the same order of magnitude but shows reduced potency compared to SAHA's most potent reported value (2.2-fold less potent than 62 nM; 1.9-fold more potent than 251 nM). |
| Conditions | Cellular assay in human MDA-MB-231 cells using Fluor-de-Lys substrate, 15 min incubation (target compound); in vitro enzymatic assays with recombinant HDAC2 (SAHA) |
Why This Matters
This quantitative potency data allows researchers to select the appropriate HDAC2 ligand for their specific assay requirements, balancing potency with potential off-target effects.
- [1] BindingDB. BDBM50197156 CHEMBL3930237. Retrieved 2026-04-21. View Source
- [2] National Center for Biotechnology Information. Table 1: SAHA IC50 values for each HDAC isozyme are shown as measured using in vitro enzymatic assays. PMC3724849. View Source
- [3] National Center for Biotechnology Information. Table 3: In vitro activity of 57704 and SAHA against class I HDAC isoforms. PMC3724849. View Source
